Chamaejasmenin C

Description

Structure

3D Structure

Properties

IUPAC Name |

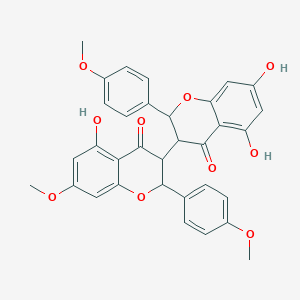

5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCENZFSDCKZBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Natural Source and Isolation of Chamaejasmenin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chamaejasmenin C, a biflavanone of significant interest. The document details its primary natural source, a step-by-step protocol for its isolation and purification, and key analytical data for its characterization.

Natural Source of this compound

This compound is a naturally occurring biflavanone predominantly isolated from the roots of Stellera chamaejasme L., a perennial herb belonging to the Thymelaeaceae family[1][2][3]. This plant, commonly known as "Lang Du" in traditional Chinese medicine, is found in the mountainous regions of China and Central Asia[2][3]. The roots of S. chamaejasme are a rich source of various bioactive compounds, including flavonoids, diterpenoids, and lignans, with this compound being one of the notable biflavanones characterized by a unique C-3/C-3'' linkage[1][4][5].

Experimental Protocols: Isolation and Purification

The following protocol is a synthesized methodology based on established procedures for the isolation of biflavanones from the roots of Stellera chamaejasme L.[2][4][5].

Plant Material Preparation

-

Collection and Identification : Collect the roots of Stellera chamaejasme L. A voucher specimen should be deposited in a recognized herbarium for botanical verification.

-

Drying and Pulverization : Air-dry the collected roots in a shaded, well-ventilated area until constant weight is achieved. Pulverize the dried roots into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.

Extraction

-

Solvent Maceration : Macerate the powdered root material (e.g., 10 kg) with 70% aqueous acetone (v/v) at a 1:5 solid-to-liquid ratio (w/v) at room temperature.

-

Repeated Extraction : Perform the extraction three times, each for a duration of 24-48 hours, to ensure exhaustive extraction of the secondary metabolites.

-

Concentration : Combine the filtrates from the three extraction cycles and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous crude extract.

Solvent Partitioning (Fractionation)

-

Suspension : Suspend the crude extract in deionized water.

-

Liquid-Liquid Partitioning : Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity.

-

First, partition with petroleum ether to remove non-polar constituents like fats and sterols.

-

Next, partition the remaining aqueous layer with ethyl acetate (EtOAc). The fraction containing biflavonoids, including this compound, will preferentially move into the EtOAc layer.

-

-

Fraction Concentration : Concentrate the resulting ethyl acetate fraction to dryness in vacuo to yield the primary flavonoid-rich extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Silica Gel Column Chromatography (Initial Separation) :

-

Stationary Phase : Silica gel (200-300 mesh).

-

Mobile Phase : A gradient solvent system of chloroform-methanol (e.g., starting from 100:1 to 10:1, v/v).

-

Procedure : Apply the dried EtOAc extract onto a silica gel column. Elute with the gradient mobile phase, collecting fractions of 200-500 mL. Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion) :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol or a chloroform-methanol mixture (e.g., 1:1, v/v).

-

Procedure : Subject the combined fractions containing the target compound to chromatography over a Sephadex LH-20 column to separate compounds based on molecular size and to remove pigments and polymeric substances.

-

-

Preparative High-Performance Liquid Chromatography (p-HPLC) (Final Purification) :

-

Column : A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase : An isocratic or gradient system of methanol-water or acetonitrile-water.

-

Procedure : Further purify the fraction containing this compound using p-HPLC to achieve high purity (>95%). Monitor the elution at a suitable wavelength (e.g., 280 nm). Collect the peak corresponding to this compound and remove the solvent under vacuum to yield the pure compound.

-

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for the characterization of this compound. Note that specific isolation yields are often variable and not consistently reported in the literature.

| Parameter | Data | Reference |

| Molecular Formula | C₃₀H₂₄O₁₀ | [1] |

| Molecular Weight | 544.51 g/mol | [1] |

| Appearance | Amorphous powder | [2] |

| Configuration | cis-cis configuration at C-2/C-3 and C-2''/C-3'' | [1] |

| ¹H NMR | Data not available in the searched resources. | |

| ¹³C NMR | Data not available in the searched resources. | |

| Mass Spectrometry | Data not available in the searched resources. | |

| Purity | Typically >95% after final purification steps. | N/A |

| Yield | Not explicitly reported in the literature. | N/A |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Caption: Workflow for the isolation and purification of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Chamaejasmenin C in Stellera chamaejasme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C, a C-3/C-3''-biflavanone found in the medicinal plant Stellera chamaejasme, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from primary metabolism to the final dimerization step. While the complete enzymatic machinery in Stellera chamaejasme is yet to be fully elucidated, this document synthesizes current knowledge on flavonoid and biflavonoid biosynthesis to present a putative pathway. It includes hypothesized quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visual representations of the metabolic and experimental workflows to guide future research in this area.

Introduction

Stellera chamaejasme L., a perennial herb used in traditional medicine, is a rich source of various bioactive secondary metabolites, including a diverse array of flavonoids and biflavonoids. Among these, this compound, a biflavanone formed by a C-3/C-3'' linkage between two naringenin moieties, stands out due to its unique structure and potential therapeutic applications. The biosynthesis of such complex molecules is a multi-step process involving several classes of enzymes. This guide outlines the theoretical biosynthetic route to this compound, providing a framework for researchers to investigate and engineer its production.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimate and phenylpropanoid pathways, which provide the primary precursors for flavonoid synthesis. The pathway can be broadly divided into three major stages:

-

Shikimate and Phenylpropanoid Pathways: Production of p-Coumaroyl-CoA.

-

Flavonoid Biosynthesis: Formation of the flavanone monomer, naringenin.

-

Biflavonoid Formation: Oxidative coupling of two naringenin units to yield this compound.

A transcriptome analysis of Stellera chamaejasme has identified candidate genes for the enzymes involved in the general flavonoid biosynthesis pathway, lending support to this proposed route[1].

Shikimate and Phenylpropanoid Pathways

The journey begins with the shikimate pathway, a central metabolic route in plants and microorganisms that produces the aromatic amino acids, including L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway.

References

Spectroscopic and Structural Elucidation of Chamaejasmenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Chamaejasmenin C, a C-3/C-3"-biflavanone isolated from the roots of Stellera chamaejasme L. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural characterization of this compound has been established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the original full dataset is found in specialized chemical literature, this guide summarizes the key spectroscopic data.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool in determining the molecular formula of natural products. For biflavanones isolated from Stellera chamaejasme, negative ion mode is often utilized. The fragmentation patterns of these molecules, particularly the retro-Diels-Alder (RDA) cleavage, provide significant structural information. While the exact high-resolution mass for this compound is not detailed in the readily available literature, related biflavanones from the same plant, such as Neochamaejasmin C, show a molecular ion peak [M-H]⁻ at m/z 569.1446, corresponding to a molecular formula of C₃₂H₂₆O₁₀[1]. The mass spectrum of this compound is expected to be consistent with its biflavanone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of complex organic molecules like this compound. The data from ¹H NMR, ¹³C NMR, and 2D-NMR experiments (such as COSY and HMBC) allow for the precise assignment of protons and carbons within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Note: The complete ¹H and ¹³C NMR data for this compound are reported in the publication: Liu, G. Q., Tatematsu, H., Kurokawa, M., Niwa, M., & Hirata, Y. (1984). Novel C-3/C-3”-biflavanones from stellera chamaejasme L. Chemical & Pharmaceutical Bulletin, 32(1), 362-365. Access to the full text of this article is recommended for the complete dataset.

Experimental Protocols

The isolation and spectroscopic analysis of this compound follow a standardized workflow for natural product chemistry. The methodologies described for the isolation of co-occurring biflavanones from Stellera chamaejasme are representative of the procedures used for this compound.

Extraction and Isolation

The dried and powdered roots of Stellera chamaejasme L. are typically extracted with a polar solvent such as ethanol or methanol. The resulting crude extract is then subjected to a series of chromatographic separations to isolate the constituent compounds. This multi-step process generally involves:

-

Solvent Extraction: The plant material is exhaustively extracted with an appropriate solvent (e.g., 95% ethanol) at room temperature.

-

Solvent Partitioning: The crude extract is often partitioned between different immiscible solvents (e.g., petroleum ether, ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: The fractions obtained from solvent partitioning are further purified using column chromatography. Silica gel is a common stationary phase, with a gradient of solvents of increasing polarity (e.g., a chloroform-methanol mixture) used as the mobile phase.

-

Further Purification: Fractions containing the compound of interest may require additional purification steps, such as preparative thin-layer chromatography (TLC) or Sephadex column chromatography.

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis for structural elucidation.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). The sample is typically dissolved in a deuterated solvent, such as acetone-d₆ or methanol-d₄, with tetramethylsilane (TMS) used as an internal standard. 2D-NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity of atoms within the molecule.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization Time-of-Flight) or a similar high-resolution mass spectrometer to determine the accurate mass and molecular formula of the compound.

Visualizations

Experimental Workflow for Isolation and Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from Stellera chamaejasme L..

As of the latest literature review, a specific signaling pathway for this compound has not been extensively detailed. However, related biflavonoids from Stellera chamaejasme have been investigated for their biological activities, suggesting that this compound may also possess interesting pharmacological properties worthy of further investigation. This guide provides the foundational spectroscopic and methodological information to support such future research endeavors.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Chamaejasmenin C

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Chamaejasmenin C is a naturally occurring biflavanone, a type of flavonoid, isolated from the roots of Stellera chamaejasme L. This plant has a long history in traditional Chinese medicine for treating various ailments.[1][2] Modern research has identified its chemical constituents, including a range of biflavonoids, as possessing significant biological activities. This document provides a comprehensive technical overview of the known physical, chemical, and biological properties of this compound, including detailed experimental protocols and visual workflows to support further research and development.

Physical and Chemical Properties

This compound is a C-3/C-3'' linked biflavanone.[2] Its core structure consists of two flavanone units joined together. The quantitative physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₂₈O₁₀ | [3][4] |

| Molecular Weight | 584.6 g/mol | [3][4] |

| CAS Number | 89595-70-0 | [3] |

| Compound Type | Biflavonoid | [4] |

| Purity | ≥98% (Commercially available) | [3][4] |

| Solubility | Low aqueous solubility. Soluble in organic solvents like methanol and ethanol. | [5][6][7] |

| Storage | Store at -20°C under an inert atmosphere for maximum stability. | [3] |

Note on Solubility: Biflavonoids, including this compound, are generally hydrophobic and exhibit poor solubility in water.[5][6] Studies on similar biflavonoids from plant extracts have shown that techniques such as creating amorphous solid dispersions with hydrophilic polymers (e.g., polyvinylpyrrolidone K-30) can significantly enhance their aqueous solubility and dissolution rates, thereby improving oral bioavailability.[5][6][7]

Spectral Data

-

Mass Spectrometry (MS): Electrospray ionization time-of-flight mass spectrometry (ESI-TOF/MS) is a powerful tool for characterizing constituents from Stellera chamaejasme.[8] For biflavonones like chamaejasmine, fragmentation often involves Retro-Diels-Alder (RDA) cleavage, yielding characteristic ions that help in structural elucidation.[9]

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are essential for determining the precise structure, including the linkage and stereochemistry of the two flavanone units.[2]

-

Infrared (IR) Spectroscopy: IR spectra of biflavonoids typically show absorption bands corresponding to hydroxyl groups (-OH), carbonyl groups (C=O) of the flavanone core, and aromatic ring (C=C) stretching vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV spectra in methanol typically exhibit absorption maxima characteristic of the flavanone skeleton.

Biological Activity and Mechanism of Action

While studies focusing exclusively on this compound are limited, research on its isomers and closely related biflavonones isolated from Stellera chamaejasme provides strong evidence for its potential as a potent anti-cancer agent.

Anti-proliferative and Cytotoxic Effects: Extracts of Stellera chamaejasme and its isolated biflavonoids have demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines, including:

-

Human non-small cell lung cancer (A549, NCI-H157)[10][11][12]

-

Human osteosarcoma (KHOS)[10]

-

Human hepatocellular carcinoma (BEL-7402)[13]

Research on Chamaejasmenin B and Neochamaejasmin C, which share the same biflavanone core, has shown they induce potent anti-proliferative effects by causing DNA damage, triggering apoptosis, and inducing cell cycle arrest at the G0/G1 phase.[10]

Induction of Apoptosis: The primary mechanism for the anti-cancer activity of Stellera chamaejasme extracts and their constituent biflavonoids is the induction of programmed cell death, or apoptosis. Studies on the NCI-H157 lung cancer cell line indicate that this process is mediated through the activation of the Fas death receptor-dependent pathway.[11][12] Activation of this extrinsic pathway leads to a cascade involving caspase-8 and caspase-3, ultimately resulting in the execution of apoptosis.[12]

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the evaluation of its biological activity, based on established protocols for compounds from Stellera chamaejasme.

Extraction and Isolation Protocol

The isolation of this compound is typically a multi-step process involving solvent extraction and chromatographic purification.[13][14]

-

Preparation of Plant Material: Air-dried and powdered roots of Stellera chamaejasme are used as the starting material.

-

Solvent Extraction: The powdered roots are exhaustively extracted with 95% ethanol at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The biflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The bioactive EtOAc fraction is subjected to multiple rounds of chromatography for purification.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., petroleum ether-acetone).

-

Sephadex LH-20 Chromatography: Further purification is often achieved using a Sephadex LH-20 column with a solvent system like chloroform-methanol.[15]

-

Semi-preparative HPLC/HSCCC: Final purification to obtain high-purity this compound is performed using semi-preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[14]

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods including MS, ¹H-NMR, and ¹³C-NMR.

Biological Assay Protocols

4.2.1 Cytotoxicity Evaluation (SRB Assay) [10][13]

-

Cell Seeding: Human cancer cells (e.g., A549, BEL-7402) are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell Fixation: Following incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Absorbance Measurement: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is read at 515 nm using a microplate reader. The IC₅₀ value is then calculated.

4.2.2 Apoptosis Analysis (Flow Cytometry) [10][12]

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The analysis allows for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to this compound.

Caption: Generalized experimental workflow for the extraction and purification of this compound.

Caption: The Fas death receptor-mediated extrinsic pathway for apoptosis induction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. This compound | CAS:89595-70-0 | Manufacturer ChemFaces [chemfaces.com]

- 5. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography-diode array detection and electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Chemical Basis of Toxicity Reduction for Processed Roots of Stellera chamaejasme L. Using Ultraperformance Liquid Chromatography–Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro inhibitory and pro-apoptotic effect of Stellera chamaejasme L extract on human lung cancer cell line NCI-H157 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stellera chamaejasme L. extract induces apoptosis of human lung cancer cells via activation of the death receptor-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new biflavone glucoside from the roots of Stellera chamaejasme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme by ultrafiltration and liquid chromatography combined with semi-preparative high-performance liquid chromatography and high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Anti-Cancer Activity of Chamaejasmenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C, a biflavonoid isolated from the root of Stellera chamaejasme L., has demonstrated significant potential as an anti-cancer agent in various preclinical in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer activities, focusing on its cytotoxic effects, underlying molecular mechanisms, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics. Information on related biflavonoids such as Chamaejasmenin B and E is included to provide a broader context for the potential mechanisms of this compound.

Introduction

The search for novel, effective, and less toxic anti-cancer agents is a paramount goal in oncological research. Natural products have historically been a rich source of therapeutic compounds. This compound belongs to a class of biflavonoids that have garnered attention for their diverse pharmacological activities. This guide synthesizes the available in vitro data on this compound and its closely related analogues, presenting a detailed examination of its anti-proliferative, pro-apoptotic, and cell cycle-disrupting properties in various cancer cell lines.

Anti-Proliferative Activity

This compound and its related compounds have been shown to inhibit the proliferation of a range of human cancer cell lines, including those of the lung, pancreas, and liver. The anti-proliferative effects are typically dose- and time-dependent. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Exposure Time | Citation |

| Chamaejasmine | A549 | Human Lung Adenocarcinoma | 7.72 µM | 72 h | [1] |

| Chamaejasmenin B | MIA PaCa-2 | Human Pancreatic Cancer | 647 µM | 48 h | [2] |

| Neochamaejasmin C | A549 | Human Non-Small Cell Lung | 3.07 - 15.97 µM (Range across 8 cell lines) | Not Specified | [3] |

| Chamaejasmenin B | A549, KHOS, HepG2, SMMC-7721, MG63, U2OS, HCT-116, HeLa | Human cancer cell lines | 1.08 - 10.8 µM (Range across 8 cell lines) | Not Specified | [3] |

Molecular Mechanisms of Action

The anti-cancer activity of this compound and its analogues is attributed to several key molecular mechanisms, primarily the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound and related biflavonoids have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by a shift in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Specifically, treatment with these compounds leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 .[1][4][5] This increased Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytosol.[1][4] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9 .[1] Activated caspase-9 subsequently activates the executioner caspase-3 , which orchestrates the dismantling of the cell by cleaving key cellular substrates, including PARP (Poly (ADP-ribose) polymerase).[1]

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. This compound and its analogues can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. Evidence suggests that these compounds can induce arrest at both the G0/G1 and G2/M phases , depending on the cell type and experimental conditions.[1]

The G0/G1 arrest is often associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 .[6][7] p21 can inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S transition.[6] Arrest at the G2/M phase has also been reported for the related compound chamaejasmine.[1]

DNA Damage Response

Some studies on related biflavonoids suggest that they can induce DNA damage in cancer cells. A key marker of DNA double-strand breaks is the phosphorylation of histone H2AX, forming γ-H2AX .[8][9] The induction of γ-H2AX suggests that these compounds may directly or indirectly cause DNA lesions, triggering the DNA damage response pathway, which can lead to cell cycle arrest and apoptosis.[8]

Signaling Pathways Modulated by this compound and Related Compounds

The anti-cancer effects of this compound are orchestrated through the modulation of several key signaling pathways.

Mitochondrial Apoptosis Pathway

As described in section 3.1, a primary mechanism of action is the activation of the mitochondrial apoptosis pathway.

G0/G1 Cell Cycle Arrest Pathway

This compound can induce cell cycle arrest at the G0/G1 checkpoint.

c-Met Signaling Pathway

For the related compound Chamaejasmenin E, inhibition of the c-Met signaling pathway has been identified as a key mechanism in hepatocellular carcinoma.[10] c-Met is a receptor tyrosine kinase that, when activated by its ligand HGF, promotes cell proliferation, survival, and motility.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the in vitro anti-cancer activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This method uses a DNA-intercalating dye (e.g., Propidium Iodide) to determine the distribution of cells in different phases of the cell cycle.

Workflow:

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, caspase-9, p21, CDK2, γ-H2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action that includes the induction of apoptosis via the mitochondrial pathway and the induction of cell cycle arrest. Its ability to modulate key signaling pathways involved in cancer cell proliferation and survival makes it an attractive candidate for further investigation.

Future research should focus on:

-

Conducting comprehensive studies to determine the IC50 values of pure this compound across a wider panel of cancer cell lines.

-

Elucidating the detailed molecular interactions of this compound with its protein targets.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of cancer.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel cancer therapeutic.

References

- 1. Chamaejasmine Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells through a Ros-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer potential of chamaejasmenin B: apoptotic and antioxidant effects on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienmag.com [scienmag.com]

- 5. researchgate.net [researchgate.net]

- 6. Induction of p21 by p53 following DNA damage inhibits both Cdk4 and Cdk2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of the Cdk inhibitor p21 by LY83583 inhibits tumor cell proliferation in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. γH2AX as a marker of DNA double strand breaks and genomic instability in human population studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone H2AX phosphorylation: a marker for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chamaejasmenin E from Stellera chamaejasme induces apoptosis of hepatocellular carcinoma cells by targeting c-Met in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. c-Met: structure, functions and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Cancer Mechanisms of Chamaejasmenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature predominantly details the anti-cancer activities of Neochamaejasmin C and Chamaejasmenin B. Data specifically isolating the mechanism of action for Chamaejasmenin C is limited. This guide focuses on the well-documented activities of Neochamaejasmin C , a closely related biflavonone, to provide a comprehensive overview of its potential anti-cancer mechanisms.

Executive Summary

Neochamaejasmin C, a biflavonone isolated from the root of Stellera chamaejasme L., has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest at the G0/G1 phase and the promotion of apoptosis, which is associated with DNA damage. This document provides a technical overview of the cytotoxic effects of Neochamaejasmin C, details the experimental protocols used to elucidate its mechanisms, and presents visual representations of the key cellular pathways it modulates.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative effects of Neochamaejasmin C have been quantified across various human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | Neochamaejasmin C IC50 (μmol/L)[1] |

| A549 | Non-small cell lung cancer | 3.07 |

| KHOS | Osteosarcoma | Not specified, but noted as highly sensitive |

| HepG2 | Liver carcinoma | 15.97 |

| SMMC-7721 | Liver carcinoma | 10.33 |

| MG63 | Osteosarcoma | 11.22 |

| U2OS | Osteosarcoma | 12.01 |

| HCT-116 | Colon cancer | 13.54 |

| HeLa | Cervical cancer | 14.79 |

Core Mechanisms of Action in Cancer Cells

Neochamaejasmin C exerts its anti-cancer effects through two primary, interconnected mechanisms: induction of cell cycle arrest and apoptosis.

G0/G1 Phase Cell Cycle Arrest

Treatment of cancer cells with Neochamaejasmin C leads to a significant arrest in the G0/G1 phase of the cell cycle.[1] This prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting proliferation.

Induction of Apoptosis and DNA Damage

Neochamaejasmin C is a potent inducer of apoptosis, or programmed cell death, in sensitive cancer cell lines.[1] This is accompanied by an increased expression of the DNA damage marker γ-H2AX, suggesting that the apoptotic response may be triggered by DNA damage.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action of Neochamaejasmin C and the general workflow for its in vitro evaluation.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Chromatographic Purification of Chamaejasmenin C from Stellera chamaejasme

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chamaejasmenin C is a biflavanone compound isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine.[1] Biflavonoids from this plant, including this compound, have garnered interest for their potential pharmacological activities. This application note provides a detailed protocol for the chromatographic purification of this compound, designed to yield a high-purity compound suitable for further research and development. The protocol is based on established phytochemical isolation methods for biflavanones from Stellera chamaejasme.[2][3]

Experimental Protocols

1. Plant Material and Extraction

-

Plant Material: Dried roots of Stellera chamaejasme (10 kg) are crushed into a coarse powder.[2][3]

-

Extraction: The powdered root material is extracted three times with 70% aqueous acetone (3 x 50 L) at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract.[2][3]

-

Liquid-Liquid Partitioning: The crude extract is suspended in water (15 L) and successively partitioned with petroleum ether (3 x 15 L) and ethyl acetate (EtOAc) (3 x 15 L). The EtOAc fraction, which is rich in biflavanones, is collected and concentrated.[2][3]

2. Chromatographic Purification

The purification of this compound is achieved through a multi-step chromatographic process, beginning with column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Step 2.1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (200-300 mesh).

-

Column Preparation: A large glass column (e.g., 25 cm diameter x 200 cm length) is packed with silica gel suspended in petroleum ether.[2]

-

Sample Loading: The concentrated EtOAc extract (e.g., 3 kg) is mixed with a small amount of silica gel to create a dry powder, which is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of petroleum ether-acetone, starting from a ratio of 20:1 and gradually increasing the polarity to 8:1.[1] Fractions of a fixed volume (e.g., 5 L) are collected.

-

Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a petroleum ether-acetone (10:1) mobile phase and visualized under UV light (254 nm). Fractions containing compounds with similar Rf values to reference biflavanones are pooled.

Step 2.2: Sephadex LH-20 Column Chromatography

-

Purpose: To remove pigments and other impurities from the pooled fractions.

-

Stationary Phase: Sephadex LH-20.

-

Elution: The pooled fractions from the silica gel column are concentrated and redissolved in a minimal amount of methanol. The sample is then loaded onto a Sephadex LH-20 column and eluted with methanol.

-

Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the target compound are pooled and concentrated.

Step 2.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 20 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B) and water containing 0.1% formic acid (A).[4]

-

Gradient Program: A typical gradient might be: 0-10 min, 30-50% B; 10-25 min, 50-70% B; 25-30 min, 70% B.

-

Flow Rate: 10 mL/min.

-

Detection: UV detection at 280 nm.

-

Injection Volume: The concentrated fraction from the Sephadex LH-20 column is dissolved in methanol and filtered before injection.

-

Fraction Collection: Peaks corresponding to this compound are collected, and the identity and purity of the isolated compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound from 10 kg of dried Stellera chamaejasme roots.

| Purification Step | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |

| Crude Extraction | 10,000 | 1,000 | 10.0 | ~5 |

| Liquid-Liquid Partitioning (EtOAc) | 1,000 | 300 | 30.0 | ~15 |

| Silica Gel Column Chromatography | 300 | 50 | 16.7 | ~60 |

| Sephadex LH-20 Column Chromatography | 50 | 10 | 20.0 | ~85 |

| Preparative HPLC | 10 | 0.5 | 5.0 | >98 |

Visualizations

// Node Definitions Start [label="Dried Roots of Stellera chamaejasme", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction with 70% Acetone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Partitioning [label="Liquid-Liquid Partitioning\n(Petroleum Ether & Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EtOAc_Fraction [label="Ethyl Acetate Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; Silica_Gel [label="Silica Gel Column Chromatography\n(Petroleum Ether-Acetone Gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pooled_Fractions1 [label="this compound-rich Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Sephadex [label="Sephadex LH-20 Column Chromatography\n(Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pooled_Fractions2 [label="Purified Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_HPLC [label="Preparative HPLC\n(C18, Acetonitrile-Water Gradient)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Pure this compound (>98%)", fillcolor="#F1F3F4", fontcolor="#202124"]; Waste1 [label="Petroleum Ether & Aqueous Fractions", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Waste2 [label="Other Fractions", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Waste3 [label="Other Fractions", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Waste4 [label="Other Peaks", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> Partitioning; Partitioning -> EtOAc_Fraction; Partitioning -> Waste1 [dir=none]; EtOAc_Fraction -> Silica_Gel; Silica_Gel -> Pooled_Fractions1; Silica_Gel -> Waste2 [dir=none]; Pooled_Fractions1 -> Sephadex; Sephadex -> Pooled_Fractions2; Sephadex -> Waste3 [dir=none]; Pooled_Fractions2 -> Prep_HPLC; Prep_HPLC -> Final_Product; Prep_HPLC -> Waste4 [dir=none]; }

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Exploring Chemical Basis of Toxicity Reduction for Processed Roots of Stellera chamaejasme L. Using Ultraperformance Liquid Chromatography–Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Chamaejasmenin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vitro cytotoxicity assays using Chamaejasmenin C, a biflavonoid with potential anticancer properties. The protocols and methodologies are based on established techniques and findings from studies on closely related compounds, offering a solid framework for investigating the cytotoxic effects of this compound.

Introduction to this compound and its Anticancer Potential

This compound belongs to a class of biflavonoids isolated from the plant Stellera chamaejasme. Related compounds, such as Chamaejasmenin B and Neochamaejasmin C, have demonstrated potent anti-proliferative effects against various human cancer cell lines.[1] The primary mechanisms of action for these related biflavonoids include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell survival and proliferation.[1][2]

Studies on analogous compounds suggest that this compound likely exerts its cytotoxic effects through the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction, and by influencing the expression of critical regulatory proteins.[2][3] These application notes will detail the protocols for assessing these cytotoxic effects.

Quantitative Data Summary of Related Biflavonoids

While specific IC50 values for this compound are not yet widely published, the following table summarizes the cytotoxic activity of the closely related compound, Chamaejasmenin B, against various cancer cell lines. This data serves as a valuable reference for designing dose-response experiments for this compound.

| Cell Line | Cancer Type | IC50 (µM) of Chamaejasmenin B (48h treatment) |

| MIA PaCa-2 | Pancreatic Cancer | 647 |

Data for Chamaejasmenin B from a study on its effects on pancreatic cancer cells.[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases.[6][7] The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[8]

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (provided in the kit for positive control)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer 45 minutes before the end of the experiment).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

-

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[3][11]

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

Annexin V-FITC/PI apoptosis detection kit

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 3. Chamaejasmenin E from Stellera chamaejasme induces apoptosis of hepatocellular carcinoma cells by targeting c-Met in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer potential of chamaejasmenin B: apoptotic and antioxidant effects on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isochamaejasmin induces apoptosis in leukemia cells through inhibiting Bcl-2 family proteins [cjnmcpu.com]

- 6. mdpi.com [mdpi.com]

- 7. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach [frontiersin.org]

- 9. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [Comparative study on tumor cell apoptosis in vitro induced by extracts of Stellera chamaejasme] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Pro-Apoptotic Effects of Chamaejasmenin C

Introduction

Chamaejasmenin C, a biflavonoid compound, has garnered interest in oncological research for its potential anti-cancer properties. A key mechanism underlying the anti-tumor activity of many natural compounds is the induction of apoptosis, or programmed cell death.[1] The ability to selectively trigger this self-destruct sequence in cancer cells is a desirable characteristic for therapeutic agents. Defects in apoptotic pathways are a common hallmark of cancer, contributing to uncontrolled cell proliferation and survival.[2]

These application notes provide detailed protocols for a panel of cell-based assays designed to investigate and quantify the pro-apoptotic effects of this compound. The described methods will enable researchers to characterize the compound's mechanism of action, from early membrane changes to the activation of key executioner enzymes and the regulation of critical signaling proteins.

Overview of Apoptosis Detection Assays

Apoptosis is a multi-stage process involving a cascade of molecular events.[1] Assays are designed to detect specific markers that appear at different stages:

-

Early-Stage Apoptosis: A key indicator is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] This event can be detected using Annexin V, a protein with a high affinity for PS.[4]

-

Mid-Stage Apoptosis: This stage is characterized by the activation of a family of cysteine proteases called caspases.[1] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the morphological changes of apoptosis.[1][5]

-

Late-Stage Apoptosis: Hallmarks include DNA fragmentation and the formation of apoptotic bodies.[1]

The following diagram illustrates a general workflow for assessing the apoptotic potential of this compound.

Caption: Experimental workflow for apoptosis investigation.

Experimental Protocols

Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[6] Annexin V binds to exposed PS on apoptotic cells, while PI, a nucleic acid dye, can only enter cells with compromised membranes (late apoptotic and necrotic cells).[3]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Deionized water

-

Flow cytometer

-

Microcentrifuge tubes

Procedure:

-

Cell Preparation: Seed and treat cells with various concentrations of this compound for the desired time period. Include untreated and positive controls.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using Trypsin-EDTA.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 xg for 5 minutes and discarding the supernatant.[6]

-

Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube.[7] Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[3]

Data Interpretation:

-

Annexin V(-) / PI(-): Live cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[8] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorophore or develops luminescence, which can be measured with a plate reader.[9][10]

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega) or similar fluorometric/colorimetric kit

-

Cell Lysis Buffer

-

White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

-

Plate reader with luminescence or fluorescence capabilities

Procedure:

-

Cell Plating: Plate cells in a 96-well plate and treat with this compound for the desired duration.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[10]

-

Assay: Remove the plate from the incubator and let it equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

-

Mixing: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measurement: Measure the luminescence or fluorescence using a plate reader.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins that regulate apoptosis, such as the Bcl-2 family (anti-apoptotic Bcl-2 vs. pro-apoptotic Bax) and the cleavage of caspase-3.[5] An increase in the Bax/Bcl-2 ratio and the appearance of cleaved caspase-3 fragments are indicative of apoptosis induction.[11]

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[12]

-

Quantification: Centrifuge the lysates at 12,000 xg for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[12]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Wash the membrane again as in step 7. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

-

Analysis: Quantify band intensity using image analysis software. Normalize the expression of target proteins to a loading control like β-actin.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Apoptosis (Annexin V/PI Assay)

| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound | 10 | 80.1 ± 3.5 | 12.8 ± 1.2 | 7.1 ± 0.9 |

| This compound | 25 | 62.5 ± 4.2 | 25.3 ± 2.5 | 12.2 ± 1.8 |

| This compound | 50 | 40.3 ± 3.8 | 41.6 ± 3.1 | 18.1 ± 2.2 |

| Positive Control | Varies | 15.7 ± 2.9 | 60.1 ± 5.5 | 24.2 ± 3.3 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Caspase-3/7 Activity and Protein Expression Changes

| Treatment Group | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) | Bax/Bcl-2 Ratio (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |

| Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| This compound | 10 | 2.5 ± 0.3 | 2.1 ± 0.4 | 2.8 ± 0.5 |

| This compound | 25 | 4.8 ± 0.6 | 4.5 ± 0.7 | 5.2 ± 0.8 |

| This compound | 50 | 8.2 ± 0.9 | 7.8 ± 1.1 | 9.1 ± 1.3 |

Data are presented as mean ± SD from three independent experiments, normalized to the control group.

Potential Signaling Pathway

This compound and related biflavonoids may induce apoptosis by modulating the intrinsic or mitochondrial pathway.[13][14] This pathway is tightly regulated by the Bcl-2 family of proteins.[15] An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) leads to mitochondrial outer membrane permeabilization (MOMP).[16] This allows the release of cytochrome c into the cytosol, which triggers the formation of the apoptosome and activation of the caspase cascade.[17]

References

- 1. Apoptosis Assays [sigmaaldrich.com]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. kumc.edu [kumc.edu]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. promega.com [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

- 13. Isochamaejasmin induces apoptosis in leukemia cells through inhibiting Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

Application Notes and Protocols for Chamaejasmenin C in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chamaejasmenin C is a biflavonoid isolated from the roots of Stellera chamaejasme L., a plant used in traditional Chinese medicine.[1] This class of compounds, including the closely related isomers Neochamaejasmin C and Chamaejasmenin B, has garnered significant interest in oncology research for its potent anti-proliferative and pro-apoptotic activities across various cancer cell lines.[2][3] These application notes provide a summary of the current understanding of this compound and its analogs, along with detailed protocols for key experimental assays to facilitate further research and development.

While specific quantitative data for this compound is limited in publicly accessible literature, extensive studies on its co-isolated and structurally similar analog, Neochamaejasmin C, provide a strong basis for its potential application in drug discovery. Research indicates these biflavonoids exert their anti-cancer effects by inducing DNA damage, cell cycle arrest, and apoptosis.[2][3]

Quantitative Data Summary

The anti-proliferative activity of Neochamaejasmin C, a close structural analog of this compound, has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a benchmark for its cytotoxic potential.

Table 1: In Vitro Anti-proliferative Activity of Neochamaejasmin C

| Cell Line | Cancer Type | IC₅₀ (µmol/L) |

|---|---|---|

| A549 | Non-small cell lung cancer | 3.07 |

| KHOS | Osteosarcoma | 3.97 |

| MG63 | Osteosarcoma | 11.21 |

| U2OS | Osteosarcoma | 15.97 |

| HCT-116 | Colon Cancer | 12.33 |

| HeLa | Cervical Cancer | 10.51 |

| HepG2 | Liver Carcinoma | 13.84 |

| SMMC-7721 | Liver Carcinoma | 14.26 |

Data sourced from Feng et al., 2013.[2][3]

Studies indicate that these compounds show significantly higher IC₅₀ values against normal cell lines (e.g., >50 μmol/L for Chang liver cells and H9C2 cardiomyoblasts), suggesting a selective cytotoxic effect on rapidly proliferating cancer cells.[3]

Mechanism of Action & Signaling Pathways

The primary mechanism of anti-cancer action for this compound and its related biflavonoids involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[2]

Experimental Workflow for Drug Evaluation

The evaluation of this compound as a potential anti-cancer agent follows a standard preclinical workflow, starting with broad cytotoxicity screening and moving towards detailed mechanistic studies.

Detailed Experimental Protocols

The following are detailed protocols for the key assays used to characterize the anti-cancer properties of this compound and its analogs.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay provides a colorimetric measurement of cellular protein content, which is proportional to the cell number, to determine cytotoxicity.[4][5][6]

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate spectrophotometer (510-540 nm)

Procedure:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 4,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 72 hours). Include a vehicle-only control.

-

Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[4]

-

Washing: Remove the TCA solution and wash the plates four to five times with tap water or 1% acetic acid to remove unbound dye and TCA.[4][6] Air-dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[4]

-

Air Dry: Allow the plates to air-dry completely at room temperature.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of ~540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control to determine the IC₅₀ value.[7]

Protocol: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS), cold

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound at the desired concentrations (e.g., IC₅₀ concentration) for 24-48 hours.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.

-

Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with cold PBS.[8]

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[11]

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[12]

Materials:

-

Ethanol, 70%, ice-cold

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Treat cells with this compound as required. Harvest approximately 1 x 10⁶ cells by trypsinization.

-

Washing: Wash cells with PBS, then centrifuge at ~300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise. Fix for at least 30 minutes at 4°C (can be stored at -20°C for longer periods).[12]

-

Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS to rehydrate the cells.[12]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the DNA damage marker γ-H2AX or key apoptosis proteins (e.g., caspases).[14][15]

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., PVDF membrane, transfer buffer)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.